Bis(trimethylsilyl)acetylene
Overview
Description
Bis(trimethylsilyl)acetylene is an organosilicon compound with the chemical formula Me₃SiC≡CSiMe₃ (Me = methyl). It is a crystalline solid that melts slightly above room temperature and is soluble in organic solvents. This compound is often used as a surrogate for acetylene due to its stability and reactivity .
Scientific Research Applications
Bis(trimethylsilyl)acetylene has a wide range of applications in scientific research:
Chemistry: It is used as a starting reagent in the synthesis of functionalized 4-R-1,2-bis(trimethylsilyl)benzenes and in the total synthesis of complex organic molecules such as estrone and epibatidine
Biology: It serves as a ligand in organometallic chemistry, forming stable adducts with metallocenes.
Medicine: It is involved in the synthesis of pharmaceutical compounds like iclaprim.
Mechanism of Action
Target of Action
Bis(trimethylsilyl)acetylene (BTMSA) is an organosilicon compound . It primarily targets central metal ions, such as titanium, to create coordination complexes .
Mode of Action
BTMSA acts as a nucleophile in Friedel-Crafts type acylations and alkylations . It also serves as a ligand in organometallic chemistry, forming stable adducts with metallocenes .
Biochemical Pathways
BTMSA is used as a surrogate for acetylene . It undergoes rhodium-catalyzed addition reactions with diarylacetylenes . It also participates in cycloaddition reactions with 1,5-hexadiynes in the presence of CpCo(CO)2 to form benzocyclobutenes .
Pharmacokinetics
It’s known that btmsa is a colorless liquid that is soluble in organic solvents . This solubility may influence its distribution and elimination in the body.
Result of Action
The action of BTMSA results in the formation of various complex compounds. For instance, it was used in a concise total synthesis of (±)-estrone . A key step in this synthesis was the formation of the steroidal skeleton, catalyzed by CpCo(CO)2 .
Action Environment
The action of BTMSA can be influenced by environmental factors. For example, its reactivity can be affected by the presence of other compounds, such as butyl lithium and chlorotrimethylsilane, which are used in its preparation . Additionally, its flammability suggests that it should be handled carefully to prevent ignition .
Safety and Hazards
Future Directions
The direct synthesis of BTMSA from calcium carbide (CaC2) and silylation reagents using CuBr as the catalyst represents a new direction for BTMSA synthesis . This method avoids the need for water or other protonated solvents, and thus the gas generating and activating steps are avoided under mild conditions .
Preparation Methods
Bis(trimethylsilyl)acetylene is typically prepared by treating acetylene with butyl lithium followed by the addition of chlorotrimethylsilane. The reaction can be summarized as follows :
Li2C2+2Me3SiCl→Me3SiC≡CSiMe3+2LiCl
In industrial settings, the preparation involves suspending acetylene di-metal salts in toluene, followed by the dropwise addition of trimethyl halogen silane. The reaction mixture is then heated to 50-60°C for two hours. After the reaction is terminated with water, the product is extracted, dried, and purified by vacuum distillation .
Chemical Reactions Analysis
Bis(trimethylsilyl)acetylene undergoes various types of chemical reactions, including:
Nucleophilic Reactions: It acts as a nucleophile in Friedel-Crafts type acylations and alkylations.
Cycloaddition Reactions: It participates in cycloaddition reactions with 1,5-hexadiynes in the presence of CpCo(CO)₂ to form benzocyclobutenes.
Substitution Reactions: The trimethylsilyl groups can be removed with tetra-n-butylammonium fluoride (TBAF) and replaced with protons.
Common reagents used in these reactions include butyl lithium, chlorotrimethylsilane, and tetra-n-butylammonium fluoride. Major products formed include lithium trimethylsilylacetylide and benzocyclobutenes .
Comparison with Similar Compounds
Bis(trimethylsilyl)acetylene can be compared with other similar compounds such as trimethylsilylacetylene and 1,4-bis(trimethylsilyl)buta-1,3-diyne .
Trimethylsilylacetylene: This compound is used in Sonogashira couplings as the equivalent of acetylene.
1,4-Bis(trimethylsilyl)buta-1,3-diyne: This compound is a protected form of 1,3-butadiyne and is used in similar applications as this compound but offers different reactivity and stability profiles.
This compound is unique due to its stability, versatility in reactions, and wide range of applications in various fields of research and industry.
Properties
IUPAC Name |
trimethyl(2-trimethylsilylethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWYFWIBTZJGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065798 | |
Record name | Bis(trimethylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065798 | |
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Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; mp = 21-24 deg C; [Sigma-Aldrich MSDS] | |
Record name | Bis(trimethylsilyl)acetylene | |
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CAS No. |
14630-40-1 | |
Record name | 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylsilane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14630-40-1 | |
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Record name | Silane, 1,1'-(1,2-ethynediyl)bis(1,1,1-trimethyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014630401 | |
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Record name | Silane, 1,1'-(1,2-ethynediyl)bis[1,1,1-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(trimethylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.141 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of BTMSA?
A1: Bis(trimethylsilyl)acetylene has the molecular formula C8H18Si2 and a molecular weight of 170.40 g/mol.
Q2: What are the key spectroscopic features of BTMSA?
A2: BTMSA exhibits a characteristic strong band in the IR spectrum for the C≡C stretching vibration. The exact position of this band depends on the complex and its coordination mode, but it typically appears in the range of 1900-2100 cm-1. [, ] In 13C NMR spectroscopy, the alkyne carbons of BTMSA typically resonate in the range of 90-120 ppm. []
Q3: Is BTMSA stable under ambient conditions?
A3: BTMSA is a liquid at room temperature and is generally stable in the absence of moisture and air. It is typically stored under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis and oxidation.
Q4: How does BTMSA contribute to the catalytic activity of metallocene complexes?
A4: BTMSA acts as a labile ligand in metallocene complexes of group 4 metals like titanium and zirconium. These complexes can readily dissociate BTMSA under mild conditions, generating highly reactive coordinatively unsaturated metallocene species. These species are capable of activating a variety of substrates, leading to diverse catalytic transformations. [, , , , ]
Q5: Can you provide examples of reactions catalyzed by metallocene-BTMSA complexes?
A5: Metallocene-BTMSA complexes have been shown to catalyze various reactions, including:
- Hydroamination of alkynes: Titanocene-BTMSA complexes have been shown to catalyze the anti-Markovnikov hydroamination of terminal alkynes, offering a valuable method for synthesizing enamines. []
- C−C Coupling reactions: Titanocene-BTMSA complexes can promote the selective C−C coupling of N-containing heterocycles, enabling the formation of polynuclear titanium complexes. []
Q6: Are there examples of BTMSA in asymmetric catalysis?
A6: Yes, hafnocene alkyne complexes with chiral menthyl-substituted cyclopentadienyl ligands have been synthesized. [] These complexes demonstrate the potential of incorporating BTMSA into chiral systems for asymmetric catalysis, although specific applications are still under investigation.
Q7: Have computational methods been used to study BTMSA and its complexes?
A7: Yes, density functional theory (DFT) calculations have been employed to understand the bonding interactions between BTMSA and metal centers in various complexes. [, ] These studies provide insights into the electronic structure and reactivity of these complexes, aiding in the rational design of new catalysts. For instance, DFT studies have been used to investigate the Cu−BTMSA bonding in complexes with ligands derived from β-diketimine and β-diketone. [] These calculations revealed that the Cu−BTMSA bond is dominated by π back-donation from the occupied copper d orbital to the empty π* orbital of BTMSA. []
Q8: How do metallocene-BTMSA complexes react with Lewis acids?
A8: Metallocene-BTMSA complexes exhibit intriguing reactivity towards Lewis acids such as diisobutylaluminum hydride (iBu2AlH) and tris(pentafluorophenyl)borane [B(C6F5)3]. [] Reactions with iBu2AlH can lead to the formation of heterodimetallic complexes featuring tetracoordinate planar carbon atoms. [] Conversely, reactions with B(C6F5)3 can proceed through various pathways depending on the metal center. [] For instance, titanium complexes may undergo alkyne and H2 elimination followed by electrophilic substitution at the Cp ligand. [] Zirconium complexes, on the other hand, can undergo C−H activation of a methyl group on the Cp ligand, leading to zwitterionic complexes with agostic interactions. []
Q9: Does BTMSA have applications beyond catalysis?
A9: Yes, BTMSA has been explored as a precursor for the preparation of silicon carbide (SiC) materials. The controlled decomposition of BTMSA at high temperatures can yield SiC with desired properties for applications in electronics and high-temperature materials. []
Q10: Are there any environmental concerns regarding BTMSA?
A10: While BTMSA itself doesn't possess acute toxicity, its byproducts and waste products, particularly metal-containing species, need careful management. Research into sustainable and environmentally friendly synthetic routes, catalytic processes, and recycling strategies is crucial to minimize the ecological footprint of BTMSA and its derivatives.
Q11: What are some historical milestones in BTMSA research?
A11: The synthesis and initial characterization of BTMSA marked a significant step in organosilicon chemistry. Subsequent discoveries of its versatile reactivity, especially as a ligand in metallocene complexes, opened up new avenues for organometallic chemistry and catalysis. These discoveries paved the way for numerous applications in organic synthesis, polymer chemistry, and material science. []
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